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Compound of Interest

Compound Name: AR-C155858

Cat. No.: B1667588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular binding site of AR-
C155858, a potent inhibitor of monocarboxylate transporters (MCTs). AR-C155858 shows high

affinity for MCT1 and MCT2, while being largely inactive against MCT4, making it a valuable

tool for studying lactate transport and a potential therapeutic agent in oncology and

immunology.[1][2][3][4] This document details the molecular basis of its inhibitory action,

summarizes key quantitative data, outlines experimental protocols for its characterization, and

provides visual representations of the associated biological pathways and experimental

workflows.

Molecular Mechanism and Binding Site Localization
AR-C155858 exerts its inhibitory effect by binding to an intracellular site on MCT1 and MCT2,

accessible from the cytosol.[1] This conclusion is supported by evidence that the compound is

active when microinjected directly into cells and that its inhibition is time-dependent, suggesting

the need to cross the plasma membrane to reach its target.

The precise binding pocket has been mapped to the C-terminal half of the transporter,

specifically involving transmembrane (TM) helices 7-10. This was elucidated through studies

using chimeric transporters constructed from inhibitor-sensitive MCT1 and inhibitor-insensitive

MCT4.
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Site-directed mutagenesis and molecular modeling studies have identified several critical

amino acid residues within the binding pocket that are essential for the high-affinity interaction

with AR-C155858. These residues are also implicated in the binding and translocation of the

natural substrates of the transporter, such as lactate and pyruvate.

Key residues for AR-C155858 binding include:

Asn147 (in TM helix 5)

Arg306 (in TM helix 8)

Ser364 (in TM helix 10)

These residues are thought to be important for guiding the inhibitor to its final binding position.

Once positioned, AR-C155858 is believed to interact with another set of residues crucial for the

transporter's function:

Lys38 (in TM helix 1)

Asp302 (in TM helix 8)

Phe360 (in TM helix 10)

Leu274

Ser278

The interaction of AR-C155858 with these residues is thought to lock the transporter in a

conformation that prevents the translocation of its substrates.

Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of AR-
C155858 with its target transporters.
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Parameter Transporter Value Cell System Reference

Ki (Inhibition

Constant)
MCT1 2.3 ± 1.4 nM Rat Erythrocytes

MCT2 < 10 nM
Xenopus laevis

oocytes

kcat (Turnover

Number)
MCT1 12.2 ± 1.1 s⁻¹ Rat Erythrocytes

IC50 (L-lactate

uptake)
MCT1/2 25.0 ± 4.2 nM

4T1 breast

cancer cells

IC50 (Cell

proliferation)
MCT1/2 20.2 ± 0.2 nM

4T1 breast

cancer cells

Table 1: Kinetic and Inhibitory Parameters of AR-C155858
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Residue Location Role in Binding Reference

Asn147 TM5
Directing inhibitor to

binding site

Arg306 TM8
Directing inhibitor to

binding site

Ser364 TM10
Directing inhibitor to

binding site

Lys38 TM1
Final binding site

interaction

Asp302 TM8
Final binding site

interaction

Phe360 TM10
Final binding site

interaction

Leu274 -
Final binding site

interaction

Ser278 -
Final binding site

interaction

Table 2: Key Amino Acid Residues in the AR-C155858 Binding Site of MCT1

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

intracellular binding site of AR-C155858.

Construction of MCT1/MCT4 Chimeric Transporters
This technique is used to localize the binding domain of AR-C155858 by swapping domains

between the sensitive MCT1 and the insensitive MCT4.

Protocol:
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Vector Preparation: Utilize expression vectors containing the full-length cDNA for rat MCT1

and MCT4.

Restriction Digestion: Identify a common, unique restriction site within the transmembrane

domain-spanning region of both MCT1 and MCT4 cDNAs. Perform restriction digests to

excise the N-terminal and C-terminal fragments of both transporters.

Ligation: Ligate the N-terminal fragment of MCT1 with the C-terminal fragment of MCT4 to

create the MCT1/4 chimera. Conversely, ligate the N-terminal fragment of MCT4 with the C-

terminal fragment of MCT1 to create the MCT4/1 chimera.

Site-Directed Mutagenesis for Frame Correction: If the restriction sites are not perfectly

aligned, use a site-directed mutagenesis kit (e.g., QuikChange®) to introduce single base

deletions or additions to ensure the correct reading frame of the chimeric protein.

Sequencing Verification: Sequence the entire open reading frame of the chimeric constructs

to confirm the correct fusion and the absence of any unintended mutations.

cRNA Synthesis: Linearize the expression vectors containing the chimeric cDNAs and use

an in vitro transcription kit to synthesize capped cRNA for expression in Xenopus oocytes.

Lactate Transport Assay in Xenopus laevis Oocytes
This assay is used to functionally assess the inhibitory activity of AR-C155858 on wild-type and

chimeric MCTs.

Protocol:

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

cRNA Injection: Inject oocytes with 50 ng of cRNA encoding the desired MCT construct (wild-

type or chimera) or with water (as a negative control). Incubate the oocytes for 72 hours to

allow for protein expression.

Inhibitor Pre-incubation: Place groups of 10-15 oocytes in a multi-well plate containing

uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH
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6.0) with varying concentrations of AR-C155858. Incubate for 45 minutes to allow the

inhibitor to reach equilibrium.

Lactate Uptake: Transfer the oocytes to 50 µL of uptake buffer containing L-[¹⁴C]lactate (e.g.,

0.5 mM) and the corresponding concentration of AR-C155858.

Assay Termination and Lysis: After a defined incubation period (e.g., 2.5 minutes), rapidly

wash the oocytes five times with ice-cold uptake buffer to remove extracellular radiolabel.

Individually transfer oocytes to scintillation vials and lyse them in 100 µL of 2% (w/v) SDS.

Scintillation Counting: Add scintillation fluid to each vial and quantify the amount of

incorporated L-[¹⁴C]lactate using a scintillation counter.

Data Analysis: Subtract the uptake measured in water-injected oocytes to determine the

MCT-mediated transport. Plot the percentage of inhibition against the inhibitor concentration

to determine the IC50 value.

Determination of Ki and kcat in Rat Erythrocytes
This method allows for the precise determination of the inhibitor's binding affinity and the

transporter's turnover rate in a native cell system.

Protocol:

Erythrocyte Preparation: Obtain fresh rat blood and wash the erythrocytes multiple times in a

saline buffer.

Inhibitor Pre-incubation: Pre-incubate the erythrocytes at a known hematocrit (e.g., 3.5% or

7%) for 1 hour at room temperature with a range of AR-C155858 concentrations.

Lactate Transport Measurement: Initiate lactate transport by adding L-lactate (e.g., 10 mM)

at a reduced temperature (e.g., 6°C) to slow down the transport rate for accurate

measurement. Monitor the initial rate of lactate influx.

Data Analysis: Fit the data using non-linear regression analysis to the equation for a tight-

binding, non-competitive inhibitor. This analysis, which takes into account the total inhibitor

concentration and the hematocrit, allows for the simultaneous determination of the Ki, the

number of inhibitor binding sites (Et), and the turnover number (kcat).
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Site-Directed Mutagenesis to Identify Key Binding
Residues
This technique is employed to pinpoint specific amino acids that are crucial for AR-C155858
binding by mutating them and observing the effect on inhibitor sensitivity.

Protocol:

Template Plasmid: Use a plasmid containing the wild-type MCT1 cDNA as the template.

Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter

the specific amino acid residue of interest.

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and the mutagenic

primers. This will amplify the entire plasmid, incorporating the desired mutation.

Template Digestion: Digest the parental, non-mutated DNA template using a methylation-

sensitive restriction enzyme (e.g., DpnI).

Transformation: Transform the mutated plasmids into competent E. coli for amplification.

Sequence Verification: Isolate the plasmid DNA and sequence the entire MCT1 gene to

confirm the presence of the desired mutation and the absence of any other unintended

mutations.

Functional Analysis: Express the mutated MCT1 in Xenopus oocytes and perform lactate

transport assays in the presence of AR-C155858 to assess any changes in inhibitor

sensitivity.

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to the study of AR-C155858.
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Caption: Proposed mechanism of MCT1 inhibition by AR-C155858.
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Caption: Experimental workflow for localizing the AR-C155858 binding site.
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Caption: Workflow for identifying key amino acid residues for AR-C155858 binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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